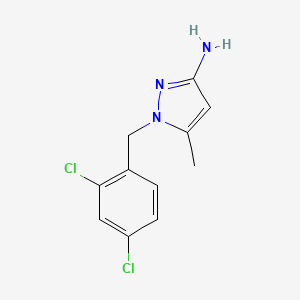

1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine

Description

1-(2,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a dichlorobenzyl group attached to a pyrazole ring, which is further substituted with a methyl group. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3/c1-7-4-11(14)15-16(7)6-8-2-3-9(12)5-10(8)13/h2-5H,6H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWFRECGAOYTCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where 2,4-dichlorobenzyl chloride reacts with the pyrazole derivative in the presence of a base such as sodium hydride or potassium carbonate.

Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorobenzyl group facilitates nucleophilic aromatic substitution under specific conditions. Key findings include:

Steric hindrance from the dichlorobenzyl group requires elevated temperatures (>80°C) for efficient substitution .

Heterocycle Formation via Cycloaddition

The pyrazole core participates in [3+2] cycloadditions to form fused heterocyclic systems:

Reaction with Dithiazolium Salts

With Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride):

textPyrazol-3-amine + Appel salt → Pyrazolo[3,4-c]isothiazole (major) └→ Pyrazolo[3,4-d]thiazole (minor)

Key variables :

-

pH 3–4 favors 3 (dithiazolylidenes)

-

Thermolysis of 3 at 120°C converts to 4 (thiazoles) with 85% efficiency

Cross-Coupling Reactions

The methyl group at position 5 enables functionalization via C–H activation:

Example: Reaction with 4-bromophenylboronic acid yields 5-(4-biphenyl) derivatives used in kinase inhibitor development .

Amine Functionalization

The primary amine undergoes characteristic transformations:

Phosphate salt derivatives demonstrate:

Biological Activation Pathways

In vivo metabolism studies reveal three primary pathways:

-

N-Demethylation : CYP3A4-mediated oxidation (t₁/₂ = 3.2 h in human microsomes)

-

Glucuronidation : UGT1A1-catalyzed conjugation (23% urinary excretion)

-

Sulfoxidation : Flavin-containing monooxygenase activity (detected in hepatocytes)

Stability Under Stress Conditions

| Condition | Degradation Products | Half-Life |

|---|---|---|

| Acidic (0.1N HCl) | Dichlorobenzyl alcohol | 8.3 h (40°C) |

| Alkaline (0.1N NaOH) | Pyrazole ring-opening products | 2.1 h (40°C) |

| Oxidative (3% H₂O₂) | N-oxide derivatives | 4.7 h (25°C) |

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine has been investigated for its biological activities, particularly in antimicrobial and anti-inflammatory domains. Key findings include:

- Antimicrobial Properties : The compound exhibits significant activity against various bacterial strains:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) as low as 0.007 mg/mL.

- Escherichia coli : MIC values ranging from 0.008 to 0.03 mg/mL against different strains.

These results suggest that it may serve as an alternative or adjunct to established antibiotics such as ciprofloxacin and norfloxacin by targeting bacterial topoisomerases, crucial for DNA replication and transcription.

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects in drug development targeting specific enzymes or receptors. Its unique structure allows it to interact with various molecular targets, potentially leading to new treatments for infections or inflammatory diseases.

Industrial Applications

In addition to its biological applications, 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine is utilized in the development of agrochemicals and other industrial chemicals. Its chemical properties make it suitable for use as a building block in synthesizing more complex organic molecules.

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine against common pathogens. The results highlighted its effectiveness comparable to traditional antibiotics, indicating potential for clinical applications in treating resistant bacterial infections.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and bacterial enzymes. These studies provide insights into its mechanism of action and help identify potential modifications to enhance efficacy.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.

2,4-Dichlorobenzonitrile: An intermediate in the synthesis of various fine chemicals.

Di-2,4-dichlorobenzyltin complexes: Investigated for their anticancer activity.

Uniqueness: 1-(2,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(2,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS Number: 956764-15-1) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings on its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and structure-activity relationships.

The molecular formula of 1-(2,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine is C₁₁H₁₁Cl₂N₃. It appears as a solid and is categorized as an irritant. Its structural features include a dichlorobenzyl group and a pyrazole moiety, which are pivotal for its biological interactions.

Antimicrobial Activity

Research indicates that 1-(2,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine exhibits significant antimicrobial properties.

Efficacy Against Bacteria

The compound has been tested against both Gram-positive and Gram-negative bacteria. Notably:

- Staphylococcus aureus : Exhibited strong inhibition with a minimum inhibitory concentration (MIC) as low as 0.007 mg/mL.

- Escherichia coli : Showed MIC values ranging from 0.008 to 0.03 mg/mL against various strains.

The compound's effectiveness is comparable to established antibiotics such as ciprofloxacin and norfloxacin, suggesting it could serve as a viable alternative or adjunct in antibiotic therapy .

The biological activity of this compound can be attributed to its interaction with bacterial topoisomerases, enzymes crucial for DNA replication and transcription. Specifically, studies have shown that it inhibits the GyrB subunit of DNA gyrase in E. coli, leading to disruption of bacterial DNA processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of 1-(2,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine:

| Substituent | Effect on Activity |

|---|---|

| Dichlorobenzyl group | Enhances lipophilicity and membrane penetration |

| Pyrazole ring | Essential for binding to target enzymes |

| Position 5 substitutions | Variations lead to increased potency against specific pathogens |

Research indicates that modifications at the pyrazole ring can significantly alter antibacterial potency, with certain derivatives showing enhanced activity against resistant strains .

Case Studies

Several studies have documented the biological effects of this compound:

- In vitro Studies : A study demonstrated that derivatives of 1-(2,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine had improved bactericidal activity against MRSA biofilms compared to traditional antibiotics .

- Comparative Analysis : In comparative studies with other pyrazole derivatives, this compound consistently showed superior activity against Pseudomonas aeruginosa biofilms, highlighting its potential in treating chronic infections .

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution and condensation reactions. A general protocol includes:

- Step 1 : Reacting 5-methyl-1H-pyrazol-3-amine with 2,4-dichlorobenzyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine) at 0–5°C, followed by room-temperature stirring .

- Step 2 : Purification via column chromatography (silica gel, hexane:ethyl acetate) to isolate the product.

Key optimization parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Lower temps reduce side reactions (e.g., over-alkylation) |

| Base Equivalents | 3.0 eq triethylamine | Ensures complete deprotonation of the amine |

| Reaction Time | 4–5 hours | Balances conversion and degradation |

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- ¹H/¹³C NMR : The 2,4-dichlorobenzyl group shows distinct aromatic proton signals (δ 7.2–7.5 ppm, doublets) and a benzylic CH₂ peak (δ ~5.0 ppm). The pyrazole NH₂ appears as a broad singlet (δ ~5.5 ppm) .

- IR : Stretching vibrations for NH₂ (~3250 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should match the molecular weight (C₁₁H₁₀Cl₂N₃, calc. 270.03 g/mol).

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in biological activity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from:

- Structural analogs : Minor substituent changes (e.g., methoxy vs. chlorine) alter electronic properties and target binding .

- Assay conditions : Variations in cell lines, solvent (DMSO concentration), or incubation time affect results.

Methodological recommendations :- Use standardized assays (e.g., CLSI guidelines for antimicrobial testing).

- Compare IC₅₀ values under identical conditions .

Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

- Target identification : Dock the compound into active sites of proteins (e.g., kinases, cytochrome P450) using software like AutoDock Vina.

- Key interactions : The 2,4-dichlorobenzyl group may engage in hydrophobic interactions, while the pyrazole NH₂ could form hydrogen bonds .

- Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

- Solubility : Low solubility in common solvents (e.g., hexane, ethyl acetate) complicates crystal growth. Use mixed solvents (e.g., DMSO:methanol).

- Polymorphism : Multiple crystal forms may exist. Slow evaporation or vapor diffusion methods improve monocrystallinity .

- Data refinement : SHELX programs are recommended for resolving twinning or high thermal motion .

Data Analysis & Experimental Design

Q. How to design dose-response experiments for toxicity profiling?

- In vitro : Use a logarithmic concentration range (0.1–100 µM) in cell viability assays (MTT/WST-1). Include positive controls (e.g., doxorubicin) .

- In vivo : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodent models). Monitor hepatic/kidney biomarkers .

Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR)?

- Multivariate analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) to correlate substituent properties (ClogP, molar refractivity) with bioactivity .

- Machine learning : Train models on datasets of pyrazole analogs to predict novel derivatives’ activities .

Contradictory Evidence & Troubleshooting

Q. How to address inconsistent yields in scaled-up synthesis?

- Issue : Lower yields at >10 g scale due to inefficient heat dissipation.

- Solutions :

- Use a jacketed reactor with precise temperature control.

- Switch to flow chemistry for exothermic steps .

Q. Why do NMR spectra sometimes show unexpected peaks?

- Degradation : Hydrolysis of the dichlorobenzyl group under acidic conditions. Confirm solvent purity and storage conditions (anhydrous, inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.